4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol
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Overview
Description
4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol is a compound that has garnered significant interest due to its potential biological and chemical properties. This compound, with the molecular formula C11H8ClNO2S and a molecular weight of 253.7, is known for its unique structure, which includes a benzoxazole ring and a butynol group.
Mechanism of Action
Target of Action
Similar compounds have been found to target the orexin receptors , which play a crucial role in regulating sleep-wake cycles.
Mode of Action
It’s known that similar compounds act as antagonists at the orexin receptors, inhibiting the action of orexins and promoting sleep .
Biochemical Pathways
It can be inferred that the compound may influence the orexinergic system, which is involved in sleep regulation, feeding behavior, and energy homeostasis .
Result of Action
Similar compounds have been found to exhibit antifungal activity, suggesting that this compound may also have potential antimicrobial properties .
Action Environment
Preparation Methods
The synthesis of 4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol typically involves the reaction of 5-chloro-1,3-benzoxazole-2-thiol with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in inhibiting the growth of certain cancer cells, including lung, breast, and colon cancer cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol can be compared with other benzoxazole derivatives, such as:
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide: This compound has a similar benzoxazole ring but differs in its substituents, leading to different biological activities.
[ (7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl] [5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone: Known for its use as a dual orexin receptor antagonist for the treatment of insomnia.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-4-10-9(7-8)13-11(15-10)16-6-2-1-5-14/h3-4,7,14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCNNRPNHOKFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SCC#CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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